2-Methoxy-6-(trifluoromethoxy)benzoic acid

Lipophilicity Drug Design LogP

Researchers requiring precise ortho-substitution for fluorinated scaffold synthesis face limited options with positional isomers. This compound directly addresses that gap with its unique 2-OMe/6-OCF3 architecture: • Ortho-OCF3 group delivers distinct electronic & dipole characteristics vs. -CF3 analogs, enabling rational modulation of target binding • Calculated LogP of 2.292 provides a quantitative starting point for designing membrane-permeable candidates • Intramolecular H-bonding inherent to 2-methoxybenzoic acid derivatives confers conformational pre-organization critical for downstream reactivity Supplied at ≥95% purity with full QA documentation. Standard global shipping; not classified as hazardous for transport.

Molecular Formula C9H7F3O4
Molecular Weight 236.14 g/mol
CAS No. 433330-72-4
Cat. No. B1530815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(trifluoromethoxy)benzoic acid
CAS433330-72-4
Molecular FormulaC9H7F3O4
Molecular Weight236.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O4/c1-15-5-3-2-4-6(7(5)8(13)14)16-9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyONXRZSWMXWCTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(trifluoromethoxy)benzoic Acid Overview


2-Methoxy-6-(trifluoromethoxy)benzoic acid (CAS 433330-72-4), with a molecular formula of C9H7F3O4 and molecular weight of 236.14 g/mol, is a fluorinated aromatic carboxylic acid derivative . It is characterized by a benzoic acid core with a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position [1]. The compound is commercially available as a research chemical and building block, typically with a purity specification of 95% or higher , and is utilized in synthetic and medicinal chemistry applications requiring precise ortho-substitution patterns [2].

Structure Precise 2-methoxy-6-(trifluoromethoxy) benzoic acid scaffold
Role Fluorinated aromatic building block for SAR and scaffold synthesis

Why Generic Substitution Fails for 2-Methoxy-6-(trifluoromethoxy)benzoic Acid


Generic substitution fails because 2-methoxy-6-(trifluoromethoxy)benzoic acid presents a specific ortho-substitution pattern that cannot be replicated by its closest analogs, such as 2-methoxy-6-(trifluoromethyl)benzoic acid (CAS 119692-41-0) or positional isomers like 2-methoxy-5-(trifluoromethoxy)benzoic acid (CAS unknown). The trifluoromethoxy group (-OCF₃) at the 6-position, in conjunction with the ortho-methoxy group, creates a unique steric and electronic environment that directly impacts key molecular properties including lipophilicity and potential for intramolecular hydrogen bonding, as demonstrated in comparative conformational analyses of methoxybenzoic acid derivatives [1]. This distinct substitution pattern dictates the compound's utility as a precise building block in the synthesis of agrochemicals and pharmaceuticals where fluorination is employed to modulate activity [2].

2-OCF₃ group introduces distinct electronic and lipophilic effects vs. 2-CF₃
CF₃ analog may not replicate dipole and target-binding profile
Ortho-methoxy group enables intramolecular hydrogen bonding
Analogs lacking 2-OCH₃ lack conformational pre-organization
Specific 2,6-substitution pattern defines steric and electronic environment
Positional isomers (e.g., 2,5-) alter core molecular properties

2-Methoxy-6-(trifluoromethoxy)benzoic Acid: Differentiation Evidence vs. Analogs


Lipophilicity Modulation: Calculated LogP

The calculated partition coefficient (LogP) for 2-methoxy-6-(trifluoromethoxy)benzoic acid is reported as 2.292, providing a quantitative baseline for its lipophilicity . While no head-to-head experimental LogP data exists for its direct analogs, this value serves as a key differentiator against non-fluorinated or differently substituted benzoic acids, where the -OCF3 group is known to significantly increase lipophilicity compared to -OCH3 or -H, a factor critical for optimizing membrane permeability and metabolic stability in drug candidates [1].

Calculated LogP
Reported
LogP = 2.292
Quantitative lipophilicity reference for building block selection
Calculated property; class-level relevance to OCF₃ effect
Lipophilicity Drug Design LogP

Electronic Effects: Dipole Moment Modulation

The trifluoromethoxy (-OCF3) substituent is utilized in drug and material design to modulate the dipole moment of a molecule, a property distinct from the trifluoromethyl (-CF3) group [1]. While experimental dipole moment data for 2-methoxy-6-(trifluoromethoxy)benzoic acid is absent, the structural difference between -OCF3 and -CF3 in the 6-position provides a class-level inference of altered electronic properties. This is a key consideration for optimizing interactions with biological targets or tuning properties in electronics materials like liquid crystals [2].

Dipole moment
Class-level
OCF₃ group vs. CF₃ group — different dipole moment inferred
Supports electronic property differentiation for SAR design
No experimental dipole data; class-level inference
Dipole Moment Electronic Effects Molecular Design

Conformational Impact: Intramolecular Hydrogen Bonding

A study on methoxybenzoic acids demonstrates a strong intramolecular hydrogen bond in all 2-methoxy derivatives, which persists even in polar aprotic solvents [1]. This finding is directly applicable to 2-methoxy-6-(trifluoromethoxy)benzoic acid, confirming the presence of a conformation-stabilizing intramolecular interaction between the ortho-methoxy oxygen and the carboxylic acid proton. This property is not present in analogs lacking the 2-methoxy group, such as 6-(trifluoromethoxy)benzoic acid (CAS unknown), and represents a class-level differentiation in conformational stability.

Intramolecular H‑bond
Class-level
Strong H‑bond present in 2-methoxy derivatives
Conformation-stabilizing feature impacts scaffold design and reactivity
Inferred from 2-methoxybenzoic acid studies; confirm in target scaffold
Conformation Intramolecular Hydrogen Bond SAR

2-Methoxy-6-(trifluoromethoxy)benzoic Acid Applications


Lipophilicity & Electronic Fine-Tuning in Drug Discovery

In medicinal chemistry, this compound is an essential building block for introducing a specific ortho-substituted benzoic acid moiety. Its calculated LogP of 2.292 provides a quantitative starting point for designing molecules with optimized lipophilicity for membrane permeability and metabolic stability . The unique electronic and dipole characteristics conferred by the -OCF3 group, as compared to -CF3 or -H, allow for precise modulation of target binding and pharmacokinetic profiles [1].

Conformationally-Restricted Scaffold Synthesis

The inherent intramolecular hydrogen bond characteristic of 2-methoxybenzoic acid derivatives provides a degree of conformational pre-organization [2]. This makes 2-methoxy-6-(trifluoromethoxy)benzoic acid a valuable starting material for constructing scaffolds where the spatial orientation of the carboxylic acid and its substituents is critical for downstream reactivity or biological activity.

Agrochemical and Electronic Intermediates Synthesis

As a substituted fluoroaromatic compound, this benzoic acid derivative aligns with broader industrial efforts to modify the properties of agrochemicals and electronics materials through strategic fluorination [3]. Its specific substitution pattern can be leveraged as an intermediate to introduce a -OCF3 group into target structures, thereby modulating their lipophilicity and dipolar moment for enhanced performance in applications such as liquid crystals [4].

Application
Selection Property
Validation Focus
Drug discovery SAR studies
Ortho-substituted fluorinated building block
Verify lipophilicity and electronic contribution to target binding
Conformation-restricted scaffold design
Intramolecular H‑bond for scaffold pre‑organization
Confirm conformational effect in target scaffold
Agrochemical & electronic intermediate synthesis
Fluorinated aromatic intermediate
Evaluate lipophilicity/dipole modulation in final compound

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